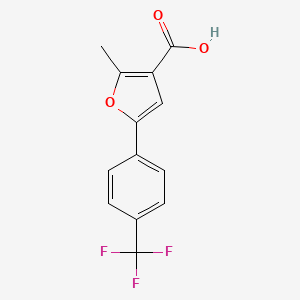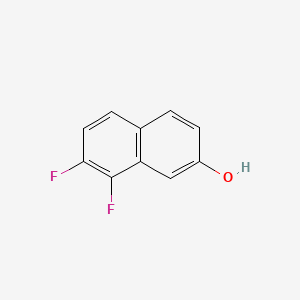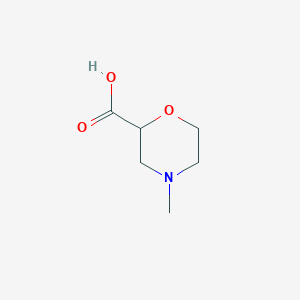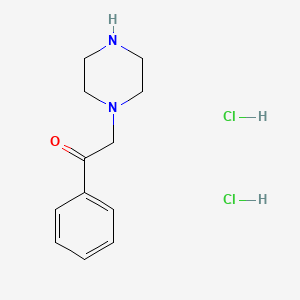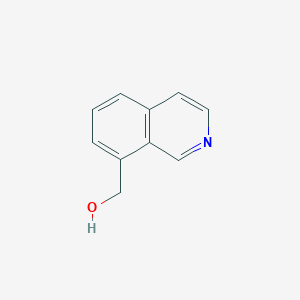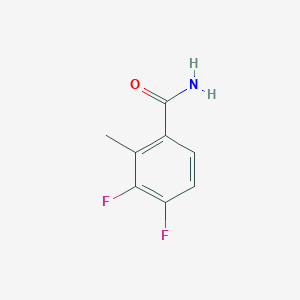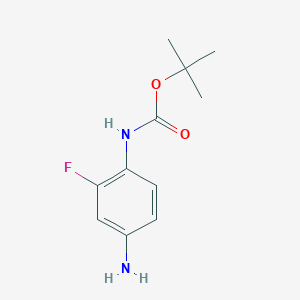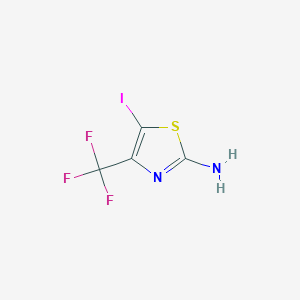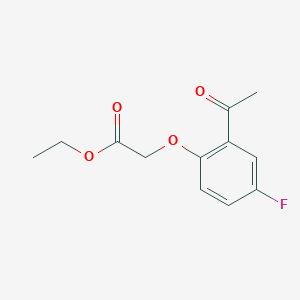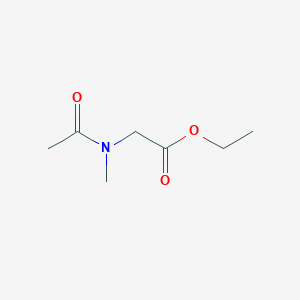
Ethyl 2-(N-methylacetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(N-methylacetamido)acetate is a chemical compound with the molecular formula C7H13NO3. It is an ester derivative of N-methylacetamide and is used in various fields of research and industry due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(N-methylacetamido)acetate can be synthesized through the reaction of ethyl bromoacetate with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
Ethyl 2-(N-methylacetamido)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form N-methylacetamide and ethyl acetate.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, organic solvents, and sometimes catalysts.
Major Products Formed
Hydrolysis: N-methylacetamide and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, various substituted products.
科学的研究の応用
Ethyl 2-(N-methylacetamido)acetate is utilized in several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Polymers: It is employed in the development of innovative polymers with specific properties.
Biological Studies: It is used to investigate biological processes and interactions due to its unique chemical structure.
作用機序
The mechanism of action of ethyl 2-(N-methylacetamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of N-methylacetamide and ethyl acetate. These products can then participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
Methyl acetate: A simple ester with similar hydrolysis and reduction reactions.
Ethyl acetate: Another ester that undergoes similar chemical reactions.
N-methylacetamide: The amide counterpart that shares some chemical properties.
Uniqueness
Ethyl 2-(N-methylacetamido)acetate is unique due to its combination of ester and amide functionalities, which allows it to participate in a wider range of chemical reactions compared to simpler esters or amides. This dual functionality makes it a versatile compound in both synthetic and research applications.
特性
IUPAC Name |
ethyl 2-[acetyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-11-7(10)5-8(3)6(2)9/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAJCQRVCXYIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630490 |
Source


|
| Record name | Ethyl N-acetyl-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34597-05-2 |
Source


|
| Record name | Ethyl N-acetyl-N-methylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

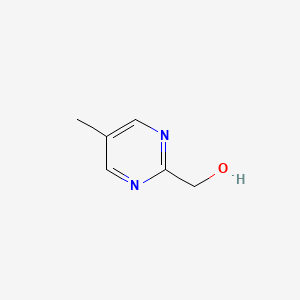
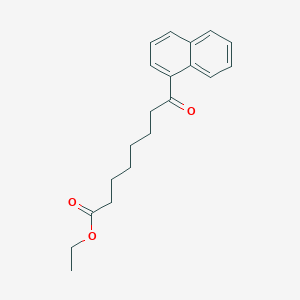
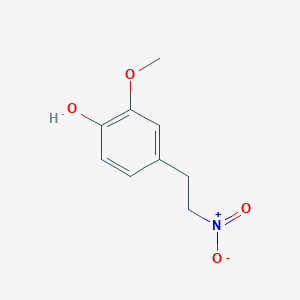
![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)
